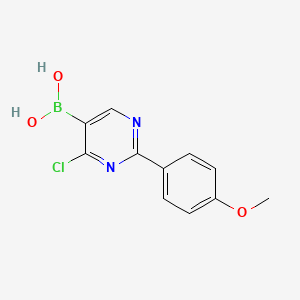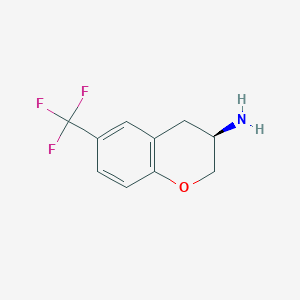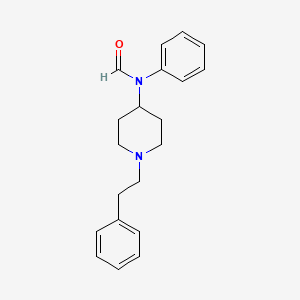
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety profiles and the ability to produce pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- undergoes various chemical reactions, including:
Cycloaddition: Diels-Alder reactions involving oxazole as dienes and electrophilic alkenes have been developed as a route to pyridines.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, electron-donating groups are often required .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.
Comparison with Similar Compounds
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be compared with other similar compounds, such as:
Properties
CAS No. |
102536-93-6 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
TVHHXMYZNVBFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)





